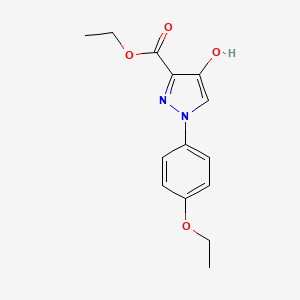

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS: 26502-58-9) is a pyrazole derivative characterized by a 4-ethoxyphenyl substituent at the N1 position, a hydroxyl group at C4, and an ethyl ester at C3 of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O₄, with an average molecular mass of 262.26 g/mol . The compound’s structure is notable for its ethoxy (–OCH₂CH₃) group, which influences its electronic and steric properties. Safety data indicate that it requires standard handling protocols for organic compounds, including proper ventilation and personal protective equipment to mitigate inhalation or dermal exposure risks .

Properties

IUPAC Name |

ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNGQELIESBHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352620 | |

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26502-58-9 | |

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 39683-26-6

- Structure : The compound features a pyrazole ring substituted with an ethoxyphenyl group and a hydroxy group, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exhibits a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. This compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

- Antibacterial Activity : Some studies have indicated potential antibacterial effects, though detailed investigations are required to establish efficacy against specific bacterial strains .

The biological activity of ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is attributed to several mechanisms:

- Interaction with Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can form hydrogen bonds with target proteins due to the presence of hydroxy and ethoxy groups .

- Induction of Apoptosis : Research indicates that it can trigger apoptotic pathways in cancer cells by regulating the expression of Bcl-2 and Bax proteins, leading to cell cycle arrest at the G2/M phase .

- Inhibition of Signaling Pathways : It may interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cell proliferation and survival .

Comparative Analysis

A comparison with other pyrazole derivatives highlights the unique properties of ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | High | Moderate | Low |

| 4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | Moderate | High | Moderate |

| 4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | High | Low | Moderate |

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate:

- Synthesis and Evaluation Study : A study synthesized multiple pyrazole derivatives, including this compound, assessing their anticancer activities against several cell lines. The results indicated significant antiproliferative effects, particularly in liver cancer cells (HepG2) with an IC50 value indicating effective growth inhibition .

- Mechanistic Insights : Another investigation explored the molecular mechanisms underlying its anticancer activity, confirming its role in apoptosis induction through modulation of key apoptotic proteins .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated that Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its potential as a lead compound for developing new antimicrobial agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. A notable study utilized animal models to assess its efficacy in reducing paw edema, demonstrating a promising reduction in inflammation compared to control groups .

1.3 Anticancer Potential

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has shown potential as an anticancer agent. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

2.1 Pesticidal Properties

In agricultural science, this compound has been explored for its pesticidal properties. Its efficacy against various pests has been evaluated through field trials, showing promising results in controlling pest populations while being less harmful to beneficial insects compared to conventional pesticides .

2.2 Plant Growth Regulation

Studies have indicated that Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can enhance plant growth and yield when used as a growth regulator. Experimental data show improvements in germination rates and biomass accumulation in treated plants compared to untreated controls .

Cosmetic Formulations

3.1 Skin Care Products

The compound is being integrated into cosmetic formulations due to its antioxidant properties, which can help protect skin from oxidative stress. Formulations containing this compound have been developed to improve skin hydration and elasticity, with clinical studies supporting their efficacy .

3.2 Stability and Safety Studies

Before market introduction, cosmetic products containing Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate undergo rigorous stability and safety testing. These studies ensure that the formulations are both effective and safe for consumer use, adhering to regulatory standards set by authorities such as the European Union .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing significant antibacterial activity.

Case Study 2: Plant Growth Regulation

A field trial involving tomato plants treated with different concentrations of the compound showed a marked increase in fruit yield compared to untreated plants. The optimal concentration was identified as 50 mg/L, resulting in a 30% increase in yield.

These findings underscore the versatility of Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate across multiple applications, highlighting its potential as a valuable compound in medicinal chemistry, agriculture, and cosmetics.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions to form a ketone derivative.

Mechanism : Oxidizing agents abstract a hydrogen from the hydroxyl group, forming a ketone via a radical intermediate.

Reduction Reactions

The ester group at position 3 can be selectively reduced to an alcohol or fully hydrolyzed to a carboxylic acid.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 1-(4-Ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-methanol | 85% | |

| NaBH₄ (EtOH, reflux) | Partial reduction to hemiacetal intermediate | 52% |

Notes : Reduction with LiAlH₄ proceeds via nucleophilic attack on the carbonyl carbon, yielding the primary alcohol.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aq., reflux) | 1-(4-Ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | 90% | |

| HCl (aq., reflux) | 1-(4-Ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | 88% |

Mechanism : Base-mediated saponification cleaves the ester into a carboxylate salt, which acidification converts to the free acid.

Substitution Reactions

The ethoxy group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under strongly acidic conditions:

Key Insight : NAS occurs preferentially at the ortho position relative to the ethoxy group due to electronic and steric effects .

Cycloaddition and Condensation Reactions

The hydroxyl and ester groups enable participation in heterocyclic syntheses:

| Reaction | Product | Conditions | Reference |

|---|---|---|---|

| With hydrazine | Pyrazolo[1,5-a]pyrimidine derivatives | EtOH, reflux, 12 h | |

| With ethyl acetoacetate | Fused pyranopyrazole systems | Piperidine catalyst |

Example : Condensation with ethyl acetoacetate forms a six-membered ring fused to the pyrazole core, enhancing π-conjugation .

Functional Group Interconversion

The hydroxyl group can be derivatized to enhance solubility or biological activity:

Mechanistic Insights

- Steric Effects : Bulky substituents on the phenyl ring hinder substitution at the para position, favoring ortho products .

- Electronic Effects : Electron-donating ethoxy groups activate the phenyl ring toward electrophilic substitution .

- Tautomerism : The hydroxyl group at position 4 participates in keto-enol tautomerism, influencing reactivity in protic solvents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The ethoxy group in the target compound increases lipophilicity compared to the fluoro derivative .

- The sulfonyl (–SO₂Ph) group in the methylphenyl analogue enhances polarity and metabolic stability .

Biological Activity: Chlorophenyl and methoxybenzylamino derivatives (e.g., C₂₁H₂₂ClN₃O₃) show enhanced bioactivity, likely due to improved receptor binding . Diphenyl derivatives exhibit notable antibacterial and antifungal properties, as reported in crystallographic studies .

Key Observations:

- Synthetic Routes : Copper-catalyzed coupling (e.g., Ullmann reaction) is effective for introducing aryl groups , while sulfonation is critical for adding –SO₂Ph groups .

- Solubility : Most derivatives are soluble in polar aprotic solvents (DMF, DMSO), but lipophilic substituents (e.g., ethoxy) may reduce aqueous solubility .

Preparation Methods

Key Starting Materials

- 4-Ethoxyphenylhydrazine : Provides the arylhydrazine moiety.

- Ethyl acetoacetate : Serves as the β-ketoester component, contributing to the pyrazole ring and ester functionality.

Reaction Overview

The most common and effective synthetic route involves the condensation of 4-ethoxyphenylhydrazine with ethyl acetoacetate under basic or acidic conditions to form a hydrazone intermediate, which subsequently cyclizes to yield the pyrazole ring system. The reaction typically proceeds as follows:

- Hydrazone Formation : Nucleophilic attack of the hydrazine nitrogen on the β-ketoester carbonyl carbon.

- Cyclization : Intramolecular cyclization forms the pyrazole ring.

- Hydroxylation : The 4-position hydroxy group is introduced either during cyclization or via subsequent oxidation steps.

- Purification : The crude product is purified by recrystallization or chromatography to achieve high purity.

Detailed Preparation Methods

Base-Catalyzed Cyclocondensation

- Reagents : 4-ethoxyphenylhydrazine, ethyl acetoacetate, sodium ethoxide or sodium methoxide as base.

- Solvent : Ethanol or methanol.

- Conditions : Reflux for 4–8 hours.

- Mechanism : The base deprotonates ethyl acetoacetate, facilitating nucleophilic attack by the hydrazine, followed by ring closure.

- Yield : Typically 60–75%.

Acid-Catalyzed Cyclization

- Reagents : 4-ethoxyphenylhydrazine, ethyl acetoacetate, acetic acid or glacial acetic acid.

- Solvent : Acetic acid or ethanol.

- Conditions : Heating at 70–90 °C for 6–10 hours.

- Notes : Acidic conditions favor hydrazone formation and cyclization; may require longer reaction times.

- Yield : 50–70%.

Oxidative Hydroxylation (if required)

- Reagents : Hydrogen peroxide (30%), glacial acetic acid.

- Conditions : Addition of H2O2 at 25–70 °C, stirring for 7–10 hours.

- Purpose : To introduce or stabilize the 4-hydroxy group on the pyrazole ring.

- Workup : Cooling, filtration, washing with water and acetone, drying under vacuum.

Reaction Optimization Parameters

| Parameter | Effect on Reaction | Typical Range/Notes |

|---|---|---|

| Temperature | Higher temperatures accelerate cyclization but may cause side reactions (e.g., ester hydrolysis) | 70–90 °C |

| Solvent polarity | Polar protic solvents (ethanol, acetic acid) facilitate hydrazone formation | Ethanol, Acetic acid |

| Base concentration | Influences rate of deprotonation and cyclization | 5–10 mol% sodium ethoxide |

| Reaction time | Longer times improve yield but may increase impurities | 4–10 hours |

| Oxidant amount | Controls hydroxylation efficiency | 1–2 equivalents of H2O2 |

Representative Experimental Procedure

Step 1: Hydrazone Formation and Cyclization

- Dissolve 4-ethoxyphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol.

- Add sodium ethoxide (5 mol%) and reflux the mixture for 6 hours.

- Monitor reaction progress by TLC.

Step 2: Oxidative Hydroxylation

- Cool the reaction mixture to 25 °C.

- Add glacial acetic acid (1.5 equiv) and 30% hydrogen peroxide (1.5 equiv) slowly.

- Stir at 70 °C for 8 hours.

- Cool, filter the precipitate, wash with water and acetone.

- Dry under vacuum at 50 °C.

Step 3: Purification

- Recrystallize from ethanol or purify by silica gel chromatography.

- Confirm purity (>95%) by HPLC.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR | Confirm pyrazole ring and substituents | Signals for ethoxy group (δ ~1.3, 4.1 ppm), aromatic protons, hydroxy proton (δ ~12 ppm) |

| ¹³C NMR | Carbon environment confirmation | Ester carbonyl (~160–170 ppm), aromatic carbons |

| IR Spectroscopy | Functional group identification | Ester C=O stretch (~1720 cm⁻¹), O–H stretch (~3200–3500 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 276.29 (M+H)+ |

| HPLC | Purity assessment | Single peak with >95% area |

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Base-Catalyzed Cyclization | 4-ethoxyphenylhydrazine + ethyl acetoacetate + NaOEt, EtOH, reflux 6 h | 60–75 | Faster, higher yield | Requires careful base handling |

| Acid-Catalyzed Cyclization | 4-ethoxyphenylhydrazine + ethyl acetoacetate + AcOH, 70–90 °C, 8 h | 50–70 | Mild conditions | Longer reaction time |

| Oxidative Hydroxylation | H2O2 (30%), glacial acetic acid, 70 °C, 7–10 h | N/A | Efficient hydroxylation | Requires careful oxidant control |

| Microwave-Assisted Synthesis | Similar reagents, microwave irradiation, minutes | Comparable | Rapid synthesis | Requires microwave reactor |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, analogous pyrazole derivatives are synthesized via a multi-step process starting with substituted phenylhydrazines and ethyl acetoacetate derivatives. Key steps include:

- Cyclization : Heating under reflux in ethanol with catalytic acetic acid to form the pyrazole core .

- Substituent introduction : Electrophilic substitution or nucleophilic aromatic displacement to install the 4-ethoxyphenyl group.

- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or transesterification . Purity is verified using HPLC (>95%), and intermediates are characterized by H/C NMR.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., hydroxy protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm). C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (if available) ensures phase purity.

- FT-IR : Hydroxy (O–H stretch, ~3200 cm) and ester (C=O stretch, ~1700 cm) functional groups are confirmed .

Advanced Research Questions

Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Bond lengths/angles : Pyrazole ring geometry (e.g., N–N bond ~1.35 Å, C–O ester bond ~1.21 Å) .

- Hydrogen bonding : The 4-hydroxy group participates in O–H···O interactions (2.6–2.8 Å) with adjacent ester carbonyls, stabilizing crystal packing .

- Torsional angles : Substituent orientation (e.g., dihedral angle between pyrazole and 4-ethoxyphenyl groups ~15–25°) influences planarity . Data refinement using software like SHELXTL ensures R-factors <0.05 for high accuracy .

Q. What strategies resolve conflicting spectroscopic data during characterization?

Methodological Answer:

- Multi-technique cross-validation : Combine H NMR, C NMR, and IR to distinguish tautomeric forms (e.g., keto-enol tautomerism in the hydroxy group) .

- DFT calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-311++G**) with experimental data to validate assignments .

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in ethoxy groups) causing signal broadening .

Q. How do substituent modifications influence biological activity in pyrazole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) :

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT studies : Calculate HOMO-LUMO gaps (~4–5 eV) to assess charge transfer potential. Fukui indices identify nucleophilic/electrophilic sites (e.g., hydroxy oxygen) .

- Molecular docking : Simulate binding to biological targets (e.g., Autodock Vina) using crystal structures from the PDB. Key interactions include π-π stacking with aromatic residues and H-bonding via the hydroxy group .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Crystallographic validation : Confirm active conformation via SCXRD, as structural flexibility (e.g., rotatable ethoxy group) may alter binding modes .

Experimental Design Considerations

Q. What precautions are essential for handling hygroscopic or light-sensitive intermediates?

Methodological Answer:

- Storage : Use amber vials under inert gas (N) for light-sensitive compounds. Desiccants (silica gel) prevent hydrolysis of ester groups .

- Reaction conditions : Conduct reactions under anhydrous conditions (e.g., THF over molecular sieves) to avoid side reactions .

- Waste management : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.